Carmine Red

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carmine Red, also known as cochineal, is a vibrant red pigment derived from the carminic acid produced by the cochineal insect (Dactylopius coccus). This pigment has been used for centuries, dating back to ancient civilizations such as the Aztecs and Mayans, who utilized it for dyeing textiles. In modern times, this compound is widely used in food, cosmetics, and pharmaceuticals due to its bright and stable color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carmine Red is primarily obtained from the dried bodies of female cochineal insects. The process involves several steps:

Sourcing: Cochineal insects are harvested from cacti.

Preparation: The insects are dried and crushed to produce a fine powder.

Extraction: The powder is boiled in water to extract the carminic acid.

Fixing: A mordant, such as aluminum or chromium salts, is added to stabilize the color.

Separation: The mixture is filtered to obtain the dye

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale farming of cochineal insects, primarily in Peru, Mexico, and the Canary Islands. The insects are collected, dried, and processed to extract carminic acid, which is then converted into this compound through the addition of mordants. This process ensures a consistent and high-quality pigment .

Chemical Reactions Analysis

Carmine Red undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the breakdown of the carminic acid structure.

Reduction: It can be reduced under specific conditions, altering its color properties.

Substitution: this compound can participate in substitution reactions, where functional groups in the carminic acid molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Various organic reagents depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of smaller organic molecules, while substitution reactions can produce a variety of carminic acid derivatives .

Scientific Research Applications

Carmine Red has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in histological staining to highlight cellular structures.

Medicine: Utilized in the formulation of certain medications and as a diagnostic tool.

Industry: Widely used as a natural colorant in food, cosmetics, and textiles .

Mechanism of Action

Carmine Red is often compared with other red pigments, such as:

Red 3 (Erythrosine): A synthetic red dye used in food and cosmetics. Unlike this compound, it is not derived from natural sources.

Red 40 (Allura Red): Another synthetic dye commonly used in the food industry. It is more stable than this compound but lacks the natural origin.

Crimson Lake: A historical pigment similar to this compound but derived from different sources.

Uniqueness: this compound stands out due to its natural origin, vibrant color, and historical significance. It is preferred in applications where natural ingredients are prioritized .

Comparison with Similar Compounds

- Erythrosine (Red 3)

- Allura Red (Red 40)

- Crimson Lake

Carmine Red continues to be a valuable compound in various fields, offering both historical significance and modern applications.

Properties

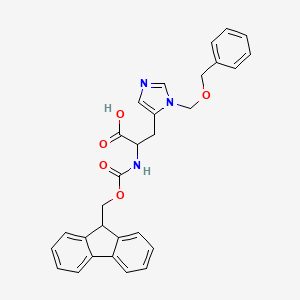

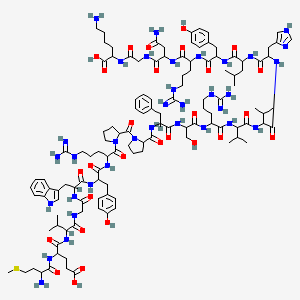

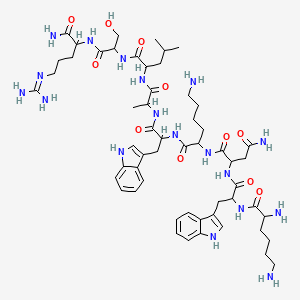

Molecular Formula |

C22H15AlCaO13 |

|---|---|

Molecular Weight |

554.4 g/mol |

IUPAC Name |

aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |

InChI |

InChI=1S/C22H20O13.Al.Ca/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);;/q;+3;+2/p-5/t7-,14-,19+,20-,21+;;/m1../s1 |

InChI Key |

NRRCIUMXCVOIJX-ZCRVBCRXSA-I |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)

![{[(2S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13386378.png)

![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)

![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)

![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)

![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)

![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)